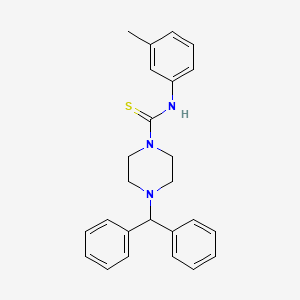
N-(4-chlorophenyl)-N'-(2,6-difluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-N'-(2,6-difluorophenyl)urea, also known as diflubenzuron, is a synthetic organic compound that belongs to the class of benzoylurea insecticides. It is widely used in agriculture to control a variety of insect pests, including Lepidoptera, Coleoptera, and Diptera. Diflubenzuron is considered an effective and environmentally friendly alternative to traditional insecticides due to its low toxicity to non-target organisms and its ability to disrupt the insect's molting process.
Mecanismo De Acción
Diflubenzuron works by inhibiting the synthesis of chitin, a key component of the insect exoskeleton. This disruption of the molting process prevents the insect from developing properly and ultimately leads to its death. Diflubenzuron has been shown to be highly selective for insects and has little to no effect on non-target organisms.
Biochemical and Physiological Effects
Diflubenzuron has been shown to have a low toxicity to mammals and birds. It is rapidly metabolized and excreted from the body, and does not accumulate in the environment. However, research has shown that N-(4-chlorophenyl)-N'-(2,6-difluorophenyl)urean can have negative effects on aquatic organisms, particularly crustaceans and mollusks.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diflubenzuron is a widely used insecticide in agriculture and has been extensively studied for its effectiveness and safety. Its low toxicity to non-target organisms makes it an attractive alternative to traditional insecticides. However, its effectiveness can be reduced in areas where insect populations have developed resistance to the compound.
Direcciones Futuras
There are several areas of research that could be explored in relation to N-(4-chlorophenyl)-N'-(2,6-difluorophenyl)urean. One area of interest is the development of new formulations of the compound that could improve its effectiveness against insect pests. Another area of research could focus on the potential negative effects of N-(4-chlorophenyl)-N'-(2,6-difluorophenyl)urean on aquatic organisms, and how these effects could be mitigated. Finally, research could be conducted on the potential use of N-(4-chlorophenyl)-N'-(2,6-difluorophenyl)urean in controlling insect-borne diseases, such as malaria and dengue fever.
Métodos De Síntesis
Diflubenzuron can be synthesized by reacting 4-chloroaniline with 2,6-difluorobenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with urea to form N-(4-chlorophenyl)-N'-(2,6-difluorophenyl)urean. This synthesis method has been well-established and is widely used in industry.
Aplicaciones Científicas De Investigación
Diflubenzuron has been extensively studied for its effectiveness in controlling insect pests in agriculture. It has been shown to be effective against a wide range of insect species, including the diamondback moth, the cabbage looper, and the cotton bollworm. Research has also been conducted on the use of N-(4-chlorophenyl)-N'-(2,6-difluorophenyl)urean in controlling insect pests in forestry and aquaculture.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-(2,6-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2N2O/c14-8-4-6-9(7-5-8)17-13(19)18-12-10(15)2-1-3-11(12)16/h1-7H,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJZAOKQHDUYSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NC2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(2,6-difluorophenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-2-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4958958.png)
![1-(4-chlorophenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B4958968.png)
![N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4958976.png)
![1-(2,4-dimethylphenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B4959002.png)

![2-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide](/img/structure/B4959015.png)
![1-allyl-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959018.png)
![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(1-methylhexyl)benzamide](/img/structure/B4959029.png)
![4-[2-(4-bromophenyl)-2-cyanovinyl]benzonitrile](/img/structure/B4959031.png)
![4-(4-fluorophenyl)-1-{[5-(4-nitrophenyl)-2-furyl]methyl}-1,2,3,6-tetrahydropyridine](/img/structure/B4959043.png)

![N-{1-[1-(3-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B4959066.png)
![2-(3,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B4959070.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-methyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4959078.png)